molecular formula C12H10N2O2 B1457517 5-Amino-2-phenylisonicotinic acid CAS No. 1369086-30-5

5-Amino-2-phenylisonicotinic acid

Cat. No. B1457517
CAS RN: 1369086-30-5
M. Wt: 214.22 g/mol
InChI Key: IZMFEGKEBHIMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-phenylisonicotinic acid is a chemical compound that is part of a collection of unique chemicals provided by Sigma-Aldrich . It is used by early discovery researchers .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-phenylisonicotinic acid is represented by the linear formula: C12H11O2N2Cl1 . The SMILES string representation is NC1=CN=C(C2=CC=CC=C2)C=C1C(O)=O.Cl .


Physical And Chemical Properties Analysis

5-Amino-2-phenylisonicotinic acid is a solid substance . Amino acids are generally colorless, crystalline substances . They have high melting points due to their ionic property . Their solubility depends on polarity, iso-electric point, nature of solvent, and temperature .

Scientific Research Applications

Intestinal Anti-inflammatory Effects

5-Amino-2-phenylisonicotinic acid, also known as 5-aminosalicylic acid (5-ASA), exhibits significant anti-inflammatory properties, particularly in the treatment of inflammatory bowel diseases. It operates by inhibiting cytokine and inflammatory mediator production. The therapeutic action of 5-ASA involves peroxisome proliferator-activated receptor-γ (PPAR-γ), as shown by its beneficial effects on colitis, only observable in wild-type mice and not in PPAR-γ+/− mice. This nuclear receptor, upon activation by 5-ASA, can alter its conformation, allowing the recruitment of coactivators and the activation of specific genes, indicating a complex interaction at a molecular level (Rousseaux et al., 2005).

Catalysis and Asymmetric Hydrogenation

5-Amino-2-phenylisonicotinic acid derivatives have been explored for their catalytic properties, particularly in asymmetric hydrogenation. The study of Rhodium(I) complexes with amino acid substituted triphenylphosphane ligands highlights the influence of these compounds in catalysis. The chirality of amino acids can significantly affect the selectivity of such catalytic processes, illustrating the compound's potential in refining and enhancing chemical reactions, especially those relevant to pharmaceutical manufacturing (Kokan & Kirin, 2013).

Protein Structure Determination

The derivative 5-amino-2,4,6-tribromoisophthalic acid serves as a phasing tool for protein structure determination, specifically in MAD (Multiwavelength Anomalous Diffraction) phasing. It is part of a novel class of compounds used for heavy-atom derivatization, crucial in crystallography for determining the 3D structures of proteins, which is fundamental in understanding biological mechanisms and drug development (Beck, Gruene & Sheldrick, 2010).

Biomedical Research and Therapeutics

5-Amino-2-phenylisonicotinic acid finds applications in various biomedical research and therapeutic areas. It is extensively studied for its potential in photodynamic therapy, cancer treatment, and fluorescence-guided surgeries. Its role in inhibiting SARS-CoV-2 infection and its potential as an oral antiviral drug for COVID-19 have been explored, highlighting its significance in responding to global health crises (Sakurai et al., 2020).

Analytical and Bioanalytical Methods

Recent years have seen the development of various analytical and bioanalytical methods for the quantification and study of 5-ASA. These methods are crucial for quality control and pharmacokinetic studies, aiding in understanding the drug's behavior in biological systems and its interaction with other substances. The advancement in these methods ensures precise and efficient analysis, which is fundamental in pharmaceutical sciences (Tavares Junior et al., 2020).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final . The safety data sheet for amino acids suggests that in case of inhalation, one should remove to fresh air. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids .

properties

IUPAC Name

5-amino-2-phenylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-10-7-14-11(6-9(10)12(15)16)8-4-2-1-3-5-8/h1-7H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMFEGKEBHIMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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